(3R,5S)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid
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Overview
Description
(3R,5S)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid is a chiral compound often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid typically involves the protection of the amino group using the tert-butoxycarbonyl group. One common method is the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like hydrochloric acid or trifluoroacetic acid are used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
(3R,5S)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the preparation of peptide-based drugs and biomolecules.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3R,5S)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid primarily involves its role as a protecting group. The Boc group protects the amino function during chemical reactions, preventing unwanted side reactions. The compound can be deprotected under acidic conditions, revealing the free amine group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl-N-methylcarbamate
- N-Boc-hydroxylamine
Uniqueness
What sets (3R,5S)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid apart is its specific chiral configuration and the presence of the Boc group, which makes it particularly useful in stereoselective synthesis and as a protecting group in peptide synthesis .
Properties
IUPAC Name |
(3R,5S)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZGWPOKJCVJGU-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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